Product packaging for Entacapone-3-beta-D-Glucuronide(Cat. No.:CAS No. 15869-75-1)

Entacapone-3-beta-D-Glucuronide

Cat. No.: B601200
CAS No.: 15869-75-1
M. Wt: 481.42
Attention: For research use only. Not for human or veterinary use.
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Description

A derivative of Entacapone. Entacapone is a medication commonly used in combination with other medications for the treatment of Parkinson's disease.

Properties

CAS No.

15869-75-1

Molecular Formula

C20H23N3O11

Molecular Weight

481.42

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-3-nitrophenyl b-D-glucopyranosiduronic acid

Origin of Product

United States

Characterization of Uridine 5 Diphospho Glucuronosyltransferase Ugt Isoforms Catalyzing Entacapone Glucuronidation

The conversion of entacapone (B1671355) to its glucuronide metabolite is predominantly carried out by Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.govnih.gov These enzymes are major players in the phase II metabolism of a vast array of substances, both foreign to the body (xenobiotics) and naturally occurring (endobiotics). wikipedia.orgnih.govnih.gov The glucuronidation process they catalyze involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the entacapone molecule. wikipedia.org This reaction significantly increases the water solubility of entacapone, facilitating its elimination from the body. wikipedia.orgontosight.ai

Extensive in vitro research has pinpointed specific UGT isoforms responsible for entacapone glucuronidation. Studies utilizing recombinant human UGT isoforms have demonstrated that UGT1A9 is the primary enzyme responsible for the glucuronidation of entacapone. uni.luosti.gov Entacapone has been shown to be an exceptionally good substrate for UGT1A9, exhibiting high reaction velocity. uni.lu

While UGT1A9 is the major contributor, other isoforms play a lesser role. UGT1A1 has been shown to catalyze the formation of two different glucuronides of entacapone, although at a low rate. uni.lu The contribution of UGT2B family members, such as UGT2B7 and UGT2B15, to entacapone glucuronidation is considered minor in comparison to UGT1A9. uni.lu Interestingly, UGT1A6 does not appear to be involved in the glucuronidation of entacapone at all. uni.lu

Kinetic Parameters of Entacapone Glucuronidation by UGT Isoforms
UGT IsoformVmax (nmol/min/mg)Km (µM)Vmax/Km (ml/mg/min x 10⁻³)
UGT1A92.2 ± 0.6514.4 ± 2.8156 ± 50

Table 1: This table, with data derived from a study on the specificity of glucuronidation of entacapone, illustrates the high efficiency of UGT1A9 in metabolizing entacapone, as indicated by its kinetic parameters. uni.lu

Mechanistic Aspects of Ugt Mediated Glucuronidation Reactions

The catalytic mechanism employed by most human UGTs, including those in the UGT1A family, resembles that of a serine protease. nih.gov A key player in this process is a catalytic histidine residue which deprotonates the hydroxyl group on the substrate. This deprotonated oxygen then performs a nucleophilic attack on the anomeric carbon (C1) of the glucuronic acid moiety within the UDPGA molecule. nih.gov This reaction follows a compulsory ordered bi-bi mechanism, where UDPGA binds to the enzyme first, followed by the aglycone substrate (in this case, entacapone). nih.gov

Expression and Activity of Ugt Enzymes in Relevant Metabolic Tissues

UGT enzymes are primarily located in the endoplasmic reticulum of cells in various tissues. youtube.com The liver is the organ with the most abundant and diverse expression of UGT isoforms, making it a central site for drug metabolism. nih.govnih.govnih.govnih.gov Key UGTs found in the liver include UGT1A1, UGT1A4, UGT2B4, UGT2B7, and UGT2B10. nih.gov

Tissue Distribution of Key UGT Isoforms Involved in Entacapone (B1671355) Metabolism
UGT IsoformLiverGastrointestinal TractKidney
UGT1A1HighHighPresent
UGT1A9HighPresentHigh
UGT2B7HighPresentHigh
UGT2B15HighPresentPresent

Table 2: This table summarizes the expression levels of key UGT isoforms in major metabolic tissues, based on multiple research findings. nih.govnih.govnih.govyoutube.comnih.govresearchgate.net

Impact of Genetic Polymorphisms Within Ugt Genes on Entacapone Glucuronidation Capacity

Chromatographic Techniques for Metabolite Separation and Identification

Chromatographic techniques are central to the analysis of Entacapone-3-beta-D-Glucuronide, enabling its effective separation from the parent drug and other related substances, which is a prerequisite for accurate quantification.

Liquid chromatography combined with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of drug metabolites like this compound. These methods are prized for their high sensitivity and specificity, allowing for the direct and accurate measurement of the glucuronide in biological fluids such as urine and plasma. researchgate.netnih.gov

A direct and rapid liquid chromatographic–electrospray ionization-tandem mass spectrometric (LC–ESI-MS–MS) method has been established for the determination of catechol-type glucuronides, including the 3-O-glucuronides of E- and Z-entacapone, in urine samples. researchgate.net In this method, the deprotonated molecule [M–H]⁻ is selected as the precursor ion. Collisionally induced dissociation of this ion results in the loss of the glucuronide moiety, producing an intense negatively charged drug molecule that is monitored as the product ion. researchgate.net This approach has demonstrated good linearity and repeatability. researchgate.net LC-MS/MS methods are also crucial for identifying and characterizing degradation products of entacapone, such as its geometric isomer (Z-entacapone), which can be formed under photodegradation. nih.gov

LC-MS/MS Method Parameters for Glucuronide Analysis
Technique Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry (LC–ESI-MS–MS)
Sample Matrix Urine
Ionization Mode Negative Ion Electrospray (ESI)
Precursor Ion [M–H]⁻ (Deprotonated molecule)
Product Ion Negatively charged drug molecule (after loss of glucuronide moiety)
Linearity Good (r² > 0.997)
Repeatability (RSD%) < 2.56%
Limit of Detection 0.1–0.2 μg/ml

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis that facilitates the separation of both neutral and charged molecules, making it suitable for analyzing complex mixtures of drugs and metabolites. nih.govnih.govwikipedia.orgijpsonline.com This technique employs a buffer solution containing a surfactant, such as sodium dodecyl sulfate, at a concentration above its critical micelle concentration. nih.gov Analytes are separated based on their differential partitioning between the aqueous mobile phase and the micellar pseudostationary phase. nih.govwikipedia.org

A validated MEKC method has been successfully developed for the direct determination of the 3-O-glucuronides of entacapone and its (Z)-isomer in human urine. nih.gov The method demonstrated sufficient selectivity and reproducibility for monitoring the concentrations of these glucuronide metabolites after both oral and intravenous administration of entacapone. nih.gov

MEKC Method Details for Entacapone Glucuronide Analysis
Technique Micellar Electrokinetic Capillary Chromatography (MEKC)
Sample Matrix Human Urine
Analytes 3-O-glucuronides of entacapone and its (Z)-isomer
Internal Standard 3-O-glucuronide of nitecapone (B1678951)
Buffer System pH 7.0 buffer containing phosphate, borate, and sodium dodecyl sulfate
Detection UV detection at 335 nm

Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is a critical step to remove interferences and enrich the analyte of interest from complex biological matrices before instrumental analysis.

Solid-phase extraction (SPE) is a robust and widely utilized technique for the cleanup and concentration of analytes from biological samples. sci-hub.senih.gov For the analysis of entacapone and its metabolites, SPE has proven to be an effective sample preparation strategy. researchgate.netsci-hub.se Molecularly imprinted polymers (MIPs) have also been explored as a highly selective SPE sorbent for the class-selective extraction of glucuronides from urine, successfully isolating testosterone (B1683101) glucuronide from its parent drug. rsc.org

In a typical workflow for glucuronide analysis, urine samples spiked with the analytes and an internal standard are prepared using solid-phase extraction. researchgate.netsigmaaldrich.com For instance, an LC-MS/MS method for catechol-type glucuronides utilized SPE for sample preparation, which contributed to the method's good linearity and repeatability. researchgate.net Similarly, a method for determining entacapone in plasma used Oasis HLB cartridges for SPE, achieving high and reproducible extraction yields of over 96%. sci-hub.se

SPE Protocol for Entacapone Analysis in Plasma
SPE Cartridge Oasis HLB
Activation 2 mL of methanol
Conditioning 2 mL of water
Sample Loading 250 µL of human plasma, 500 µL of water, and 50 µL of IS solution
Washing Twice with 1 mL of water
Elution 1 mL of methanol
Extraction Yield > 96%

Validation Parameters for Robust Quantitative Analysis of this compound

To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, a comprehensive validation is performed, assessing key parameters as per regulatory guidelines. researchgate.nettandfonline.comjocpr.comijarmps.org

Method validation for the quantification of entacapone and its metabolites involves a thorough evaluation of linearity, accuracy, and precision. nih.govresearchgate.netoup.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. ijarmps.org For example, a validated RP-HPLC method for entacapone showed linearity over a concentration range of 251.67-755.01 μg/ml. ijarmps.org An LC-MS/MS method for related substances also demonstrated good linearity with a correlation coefficient (r²) greater than 0.99. oup.com

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. sci-hub.se For an RP-HPLC method, the mean recovery of entacapone was found to be 100.60%. ijarmps.org Another study reported accuracy ranging from 97.87% to 98.50%. tandfonline.com

Precision measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijarmps.org Validated methods for entacapone consistently show low RSD values, indicating high precision. researchgate.netijarmps.org

Validation Parameters for Entacapone Analytical Methods
Linearity (RP-HPLC) 251.67-755.01 μg/ml ijarmps.org
Linearity (LC-MS/MS) r² > 0.99 oup.com
Accuracy (% Recovery) 100.60% ijarmps.org
Precision Acceptable intra-day and inter-day precision with low RSD% researchgate.netijarmps.org

Pharmacokinetic Disposition and Elimination of Entacapone 3 Beta D Glucuronide Preclinical Focus

Major Routes of Metabolite Excretion

Following its formation, Entacapone-3-beta-D-Glucuronide is cleared from the body through two primary pathways: biliary and renal excretion.

Biliary Excretion as a Predominant Pathway for Entacapone (B1671355) Glucuronides

Preclinical and clinical data strongly indicate that biliary excretion is the principal route for the elimination of entacapone and its glucuronide conjugates. drugs.comfda.gov Following the administration of radiolabeled entacapone, approximately 90% of the dose is recovered in the feces, underscoring the significance of the biliary pathway. drugs.comfda.govnih.gov This process involves the transport of the hydrophilic glucuronide metabolite from the hepatocytes into the bile. nih.govtandfonline.com The extensive biliary excretion suggests that caution should be exercised when administering drugs known to interfere with this pathway, such as probenecid, cholestyramine, and certain antibiotics. drugs.comfda.govnih.gov

Renal Excretion of Glucuronide Conjugates

While biliary excretion is dominant, a smaller but notable portion of entacapone glucuronides is eliminated via the kidneys. drugs.comfda.govnih.gov Approximately 10% of an administered dose of entacapone is excreted in the urine, primarily as glucuronide conjugates of the parent compound and its cis-isomer. drugs.comfda.govnih.gov Studies have shown that the glucuronides of both the parent entacapone and its cis-isomer account for about 95% of all metabolites found in the urine. nih.gov

Influence of Glucuronidation on Metabolite Hydrophilicity and Systemic Clearance

The process of glucuronidation significantly alters the physicochemical properties of entacapone, most notably by increasing its water solubility (hydrophilicity). nih.gov This transformation is a critical step in facilitating the elimination of the drug from the body. The addition of the glucuronic acid moiety to the entacapone molecule makes the resulting conjugate, this compound, more polar and less likely to be reabsorbed. nih.gov This increased hydrophilicity is a key factor that promotes its excretion into both bile and urine, thereby contributing to the systemic clearance of the drug. nih.gov The formation of these hydrophilic glucuronides is an essential detoxification process that prevents the accumulation of the parent drug. nih.gov

Preclinical In Vivo Studies on the Disposition Kinetics of this compound

Preclinical investigations in animal models have provided valuable insights into the disposition kinetics of this compound. Studies in rats have demonstrated the rapid and extensive metabolism of entacapone to its glucuronide conjugate. nih.gov These studies have also highlighted the importance of both biliary and renal routes in the clearance of this metabolite. nih.gov

For instance, a study in anesthetized rats showed that after the administration of entacapone, there was a significant increase in the excretion of its metabolites. nih.gov While specific quantitative data on the disposition of this compound from these preclinical studies is not extensively detailed in the provided search results, the collective evidence from both preclinical and clinical studies points towards a rapid formation and subsequent elimination primarily via the biliary system, with a secondary contribution from renal excretion. nih.govdrugs.comfda.govnih.govnih.gov

Table 1: Excretion Routes of Entacapone and its Metabolites

Route of ExcretionPercentage of DosePrimary Metabolites
Biliary (fecal) ~90% drugs.comfda.govnih.govEntacapone glucuronides
Renal (urinary) ~10% drugs.comfda.govnih.govGlucuronide conjugates of parent entacapone and its cis-isomer nih.gov

Mechanistic Implications of Entacapone 3 Beta D Glucuronide in Drug Drug Interactions

Potential for Interference with Other Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of numerous drugs, endogenous compounds, and xenobiotics. nih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The formation of Entacapone-3-beta-D-Glucuronide relies heavily on specific UGT isoforms, creating a potential for competitive inhibition with other co-administered drugs that share the same enzymatic pathway.

Detailed in vitro research has identified the specific UGT isoforms responsible for the glucuronidation of entacapone (B1671355). Studies using recombinant human UGT isoforms have demonstrated that entacapone is an exceptionally good substrate for UGT1A9. nih.gov The rate of glucuronidation by UGT1A9 was found to be significantly high, even surpassing that of propofol, a commonly used substrate for this enzyme. nih.gov While UGT1A9 is the primary enzyme, other isoforms like UGT1A1, UGT2B7, and UGT2B15 also contribute to its metabolism, albeit at lower rates. nih.gov Conversely, UGT1A6 showed no activity towards entacapone. nih.gov

This high affinity for UGT1A9 suggests that entacapone could competitively inhibit the metabolism of other drugs that are also substrates for this enzyme. Such an interaction would lead to decreased clearance and increased plasma concentrations of the co-administered drug, potentially enhancing its pharmacological effects or toxicity.

Relative Activity of Human UGT Isoforms in Entacapone Glucuronidation

UGT IsoformRelative Glucuronidation Rate for EntacaponeKinetic Parameters (Km)
UGT1A9HighLow Km value, indicating high affinity
UGT1A1LowData not specified
UGT2B7LowHigher Km value compared to UGT1A9
UGT2B15LowHigher Km value compared to UGT1A9
UGT1A6None DetectedNot applicable

This table summarizes in vitro findings on the specificity of UGT isoforms for entacapone metabolism, based on data from Lautala et al. (2000). nih.gov

Role of Entacapone Glucuronidation in the Overall Metabolic Profile of the Parent Drug and its Interactions

The metabolic profile of entacapone is dominated by its conversion to this compound. After oral administration, entacapone is almost completely metabolized, with the primary pathway being isomerization to its cis-isomer, followed by the direct glucuronidation of both the parent (trans-isomer) and the cis-isomer. nih.govdrugs.comnih.gov This extensive biotransformation results in the formation of inactive glucuronide conjugates. nih.govchemicalbook.com

This heavy reliance on glucuronidation as the main elimination pathway means that the pharmacokinetics of the parent drug, entacapone, are highly sensitive to any factors that influence this process. nih.gov While interactions involving cytochrome P450 enzymes can occur, they are less significant. For instance, in vitro studies suggested a potential for entacapone to inhibit CYP2C9, but a clinical study showed it did not alter the plasma levels of S-warfarin (a CYP2C9 substrate), although the AUC for R-warfarin (metabolized by CYP1A2 and CYP3A4) was modestly increased. nps.org.aunih.gov

The primary interaction mechanism for entacapone is its intended pharmacodynamic effect: the inhibition of catechol-O-methyltransferase (COMT), which affects the metabolism of catechol-containing drugs like levodopa, dopamine, and adrenaline. nps.org.aunps.org.au However, from a pharmacokinetic standpoint, the glucuronidation to this compound is the critical step governing its clearance. Therefore, any drug-drug interaction affecting UGT activity, particularly UGT1A9, would directly impact the plasma concentration and half-life of the active parent drug, entacapone. nih.govnih.gov

Mechanistic Interactions Involving Biliary Excretion and Intestinal Beta-Glucuronidase Activity Relevant to this compound

The elimination route of this compound is a key area for potential drug-drug interactions. Following its formation in the liver, the glucuronide metabolite is primarily excreted into the bile. nih.govnih.gov It is estimated that approximately 90% of an entacapone dose is eliminated in the feces, with only about 10% excreted in the urine, highlighting the predominance of the biliary route. nih.govdrugs.com

This mechanism introduces two points of potential interaction:

Biliary Excretion: The transport of glucuronide conjugates from hepatocytes into the bile is an active process mediated by efflux transporters. Drugs that inhibit these transporters can impair the biliary clearance of this compound, potentially leading to its accumulation in the liver or systemic circulation.

Intestinal Beta-Glucuronidase Activity: Once excreted into the intestinal lumen via bile, this compound can be subject to deconjugation by beta-glucuronidase enzymes produced by the gut microbiota. nih.govnih.gov This enzymatic reaction cleaves the glucuronic acid moiety, regenerating the parent entacapone, which can then be reabsorbed into the bloodstream. This process, known as enterohepatic circulation, can prolong the half-life of the parent drug.

Given these mechanisms, caution is advised when entacapone is co-administered with drugs known to interfere with these pathways. drugs.comnih.govnps.org.audrugs.com Interference can lead to altered entacapone exposure and potential changes in its efficacy and side effect profile.

Drugs with Potential to Interact with Entacapone's Glucuronidation and Excretion Pathways

Interfering Drug/ClassPotential Mechanism of Interaction
ProbenecidInhibition of glucuronidation and/or biliary excretion transporters.
CholestyramineBinds to bile acids and can also bind to drugs and their metabolites in the intestine, preventing their reabsorption (interrupting enterohepatic circulation).
Certain Antibiotics (e.g., Erythromycin, Rifampicin, Ampicillin, Chloramphenicol)Inhibition of biliary excretion transporters or alteration of gut microbiota, thereby reducing intestinal beta-glucuronidase activity.

This table lists examples of drugs that may interfere with the metabolic and excretory pathways of this compound. drugs.comnih.govnps.org.audrugs.com

Advanced Research Models and in Vitro Studies on Entacapone 3 Beta D Glucuronide

Application of Human Liver Microsomes for Investigating Entacapone (B1671355) Glucuronidation In Vitro

Human liver microsomes (HLMs) are a standard in vitro tool for studying phase I and phase II drug metabolism, as they contain a rich complement of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), localized within the endoplasmic reticulum membrane. nih.gov In the study of entacapone, HLMs are instrumental in determining the kinetics of its glucuronidation.

Research using HLMs has demonstrated that entacapone is efficiently glucuronidated. Kinetic analyses reveal the rate and affinity of this reaction. Studies comparing entacapone to a similar COMT inhibitor, tolcapone (B1682975), in HLM preparations have shown that entacapone has a significantly lower Michaelis-Menten constant (Kₘ) and a higher maximum reaction velocity (Vₘₐₓ). Specifically, entacapone exhibits a 4 to 6 times lower Kₘ value and a 3 to 4 times higher Vₘₐₓ value compared to tolcapone in HLMs. uni.lu This indicates that the enzymes in human liver microsomes have a higher affinity for entacapone and can metabolize it at a faster rate.

To achieve maximal enzyme activity in microsomal assays, the latency of UGTs, caused by their location within the membrane, must be overcome. This is often accomplished by treating the microsomes with detergents or pore-forming peptides like alamethicin, which disrupts the membrane barrier and ensures the substrate and cofactor (UDPGA) can access the enzyme's active site. nih.gov

The data derived from HLM studies are foundational for understanding the metabolic clearance of entacapone in humans.

Table 1: Comparative Glucuronidation Kinetics in Human Liver Microsomes

Use of Recombinant UGT Systems for Specific Isoform Characterization in Glucuronide Formation

Studies utilizing a panel of recombinant human UGTs have unequivocally identified UGT1A9 as the primary enzyme responsible for entacapone glucuronidation. uni.lu Entacapone proved to be an exceptionally good substrate for UGT1A9, showing a high reaction velocity. uni.lu The kinetic parameters determined using recombinant UGT1A9 confirmed its high affinity and capacity for metabolizing entacapone.

Further investigations with other isoforms revealed:

UGT1A1 : Showed a low rate of glucuronidation for entacapone. However, it was the only isoform capable of forming two distinct glucuronide metabolites of the compound. uni.lu

UGT1A6 : Did not produce any detectable glucuronide metabolites of entacapone. uni.lu

UGT2B7 and UGT2B15 : Both isoforms, representing the UGT2B family, glucuronidated entacapone at low rates. uni.lu

The kinetic data from these recombinant systems clearly illustrate that UGT1A9 is the major contributor to entacapone's metabolism, with a significantly greater rate of glucuronidation and a much lower Kₘ value compared to other tested isoforms. uni.lu

Table 2: Kinetic Parameters of Entacapone Glucuronidation by Recombinant Human UGT Isoforms

Cellular and Subcellular Models for Studying Glucuronidation and Metabolite Transport

Beyond microsomes, more integrated cellular models like the human-derived HepaRG cell line are used to study drug metabolism in a more physiologically relevant context. HepaRG cells are capable of differentiating into hepatocyte-like cells and express a wide range of drug-metabolizing enzymes and transporters, offering a platform to study the interplay between metabolic pathways.

In studies using HepaRG cells, entacapone's metabolism can be assessed in a whole-cell environment. For instance, comparative studies have shown that while tolcapone can induce lipid accumulation and disturb fatty acid metabolism in HepaRG cells, entacapone is largely ineffective in causing these changes at similar concentrations. oup.com This suggests differences in their intracellular effects beyond COMT inhibition. While these studies primarily focused on lipid metabolism, they demonstrated the utility of HepaRG cells in assessing the broader cellular impact of drugs and their metabolites. The formation of Entacapone-3-beta-D-Glucuronide within these cells and its subsequent transport out of the cell are key areas of investigation that such models can facilitate, providing a more complete picture of the drug's disposition.

Subcellular models also include investigating the impact of drugs on specific organelles. Studies on isolated mouse liver mitochondria revealed that entacapone could decrease palmitate metabolism, but only at higher concentrations compared to tolcapone, indicating a lower potential for mitochondrial disruption. oup.com

Comparative Metabolic Studies of Entacapone and its Glucuronide across Different Animal Species

Comparative metabolic studies across different animal species are crucial for preclinical drug development, as they help to identify an appropriate animal model whose metabolic profile most closely resembles that of humans.

Rat: Studies using liver microsomes from rats demonstrated that nitrocatechols like entacapone are good substrates for UGTs. nih.gov The glucuronidation kinetics were determined, showing a Vₘₐₓ for entacapone that was lower than that of nitecapone (B1678951) but higher than tolcapone. However, the in vitro glucuronidation kinetics in rats could not fully explain the differences in the elimination half-lives of these drugs observed in vivo. nih.gov

Dog: In vivo studies in beagle dogs, using microdialysis, have examined the pharmacokinetics of L-dopa when co-administered with entacapone. nih.gov These studies showed that entacapone has a profound inhibitory effect on the formation of L-dopa's metabolite, 3-O-methyldopa (3-OMD), reducing its levels significantly in both blood plasma and muscle. nih.gov When combined with carbidopa, entacapone substantially enhanced the elimination half-life of L-dopa. nih.gov This highlights entacapone's primary mechanism of action in a living animal model and demonstrates its effect on the metabolism of other co-administered drugs.

These cross-species studies reveal both similarities and differences in entacapone metabolism. While glucuronidation is a major pathway in both rats and humans, the specific kinetic parameters and their correlation to in vivo pharmacokinetics can differ, underscoring the importance of using human-derived in vitro systems for the most accurate predictions of human metabolism.

Future Directions in Entacapone 3 Beta D Glucuronide Research

Elucidation of Less Characterized Metabolic Fates and Minor Glucuronide Conjugates

The primary metabolic pathway for entacapone (B1671355) involves isomerization from the (E)-isomer to the (Z)-isomer, followed by direct glucuronidation of both the parent compound and its isomer. drugs.comdrugbank.com These glucuronide conjugates are pharmacologically inactive and constitute the vast majority of excreted metabolites. drugs.comnih.gov Specifically, after administration, about 95% of the metabolites found in urine are glucuronides, with approximately 70% originating from the parent entacapone and 25% from its cis-isomer. nih.gov

However, the full metabolic profile may be more complex. A crucial area for future research is the characterization of minor glucuronide conjugates. In vitro studies using recombinant human UGT isoforms have revealed that while UGT1A9 is the principal enzyme responsible for entacapone glucuronidation, other isoforms play a minor role. nih.gov Notably, research has demonstrated that the UGT1A1 isoform is capable of producing two distinct glucuronides from the catecholic structure of entacapone. nih.gov Although the formation rate by UGT1A1 is low compared to UGT1A9, the identity, structure, and potential biological activity (or lack thereof) of this second, less-characterized glucuronide conjugate remain to be fully elucidated. nih.gov Future studies should aim to isolate and structurally identify these minor conjugates from biological matrices to create a more complete metabolic map.

Investigation of Inter-Individual and Inter-Species Variability in Entacapone Glucuronidation

Significant variability in the absorption and pharmacokinetics of entacapone has been noted among individuals. nih.gov A key contributor to this variability is likely the genetic makeup of the metabolizing enzymes. The primary enzyme, UGT1A9, is known to be polymorphic. For instance, a specific sequence variation in the UGT1A9 gene's promoter region (rs3832043) has been shown to cause a 42% reduction in the glucuronidation of acetaminophen, another UGT1A9 substrate. nih.gov Future research should directly investigate the impact of this and other UGT1A9 polymorphisms on the formation rate of Entacapone-3-beta-D-Glucuronide. Such studies could explain observed inter-individual differences in entacapone clearance and response. nih.gov Furthermore, polymorphisms in the minor contributing enzyme, UGT1A1 (e.g., UGT1A1*28), are well-documented to significantly reduce the glucuronidation of other drugs, providing a strong rationale for exploring their effect on entacapone's minor metabolic pathways. nih.govnih.gov

In addition to human variability, inter-species differences in drug metabolism are critical in preclinical drug development. Studies on other drugs that undergo extensive glucuronidation have revealed significant species differences in the activity and selectivity of UGT enzymes. nih.gov For example, monkeys may not always be a suitable model for predicting human N-glucuronidation by UGT1A9. nih.gov While the main metabolic pathways of entacapone are generally similar across species, dissimilarities in minor pathways have been reported. ontosight.ai Therefore, future research should focus on detailed kinetic comparisons of this compound formation in liver microsomes from different species (e.g., human, rat, dog, monkey) to better understand and predict human pharmacokinetics from preclinical data.

ParameterDescriptionResearch Focus
Inter-Individual Variability Differences in the rate and extent of glucuronidation among humans.Investigate the effect of specific UGT1A9 genetic polymorphisms (e.g., rs3832043) on this compound formation rates.
Inter-Species Variability Differences in metabolic pathways and kinetics between humans and preclinical animal models.Conduct comparative kinetic studies of entacapone glucuronidation in liver microsomes from various species to improve preclinical to human extrapolation.

Development of Innovative Analytical Techniques for Enhanced Specificity and High-Throughput Analysis

The quantification of entacapone and its metabolites has traditionally relied on High-Performance Liquid Chromatography (HPLC) with UV detection. While robust, future research demands more advanced analytical methodologies. The development and application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods represent a significant step forward. nih.govresearchgate.net LC-MS/MS offers superior specificity and sensitivity, allowing for the direct detection of this compound in complex biological matrices like plasma and urine without the need for enzymatic hydrolysis, which can be incomplete or introduce variability. nih.gov Advanced LC-MS/MS scan techniques, such as neutral loss or precursor ion scanning, are highly specific for identifying glucuronide conjugates. nih.gov

Looking ahead, the field needs to move towards high-throughput analysis to screen large numbers of compounds or genetic variants efficiently. The development of high-throughput screening (HTS) assays for entacapone glucuronidation is a key future direction. nih.gov These assays could utilize recombinant UGT1A9 in a microplate format, with automated sample processing and rapid LC-MS/MS analysis. nih.govnih.gov Such a platform would be invaluable for screening compound libraries to identify potential inhibitors or inducers of entacapone metabolism, or for rapidly assessing the functional impact of newly discovered UGT1A9 genetic variants.

Deeper Exploration of the Regulatory Mechanisms Governing UGT Enzyme Expression and Activity

The expression and activity of UGT enzymes are tightly controlled by a network of transcription factors, particularly nuclear receptors. The pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR) are master regulators of many drug-metabolizing enzymes, including various UGTs. nih.gov A significant gap in current knowledge is the specific regulation of UGT1A9, the key enzyme in entacapone glucuronidation.

Future research should focus on determining whether UGT1A9 expression is controlled by PXR, CAR, or other nuclear receptors. This would involve studies using human hepatocytes and cell lines to test whether known activators of these receptors induce UGT1A9 gene expression and, consequently, increase the rate of this compound formation. Understanding these regulatory pathways is crucial because co-administration of drugs that activate these receptors could potentially alter entacapone clearance, leading to significant drug-drug interactions.

Comprehensive Understanding of this compound Interaction with Biological Systems and Transporters

After its formation in the liver, this compound is eliminated from the body, primarily via biliary excretion. drugbank.comnih.gov This process is not passive; it is mediated by specific drug transporter proteins. A comprehensive understanding of which transporters handle this metabolite is essential for predicting drug interactions and understanding its disposition in disease states.

Future research should aim to identify the specific transporters involved in the hepatobiliary and renal clearance of this compound. Based on the substrate specificities of known transporters, key candidates for investigation include:

Hepatic Uptake: Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP1B3, which mediate the uptake of many organic anions into hepatocytes. nih.gov

Biliary Efflux: Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the canalicular membrane of hepatocytes that is known to transport glucuronide conjugates into the bile. nih.gov

Renal Excretion: Organic Anion Transporters (OAT1 and OAT3) on the basolateral membrane of renal proximal tubule cells and efflux transporters like MRP2 and MRP4 on the apical membrane are responsible for the secretion of many glucuronidated drugs into the urine. nih.gov

Cell-based transport assays using cell lines that overexpress these individual transporters can definitively establish whether this compound is a substrate. This knowledge will be critical for predicting how other drugs that are inhibitors or substrates of these transporters might affect the metabolite's elimination.

Q & A

Basic Research Questions

What are the validated synthetic routes for producing Entacapone-3-beta-D-Glucuronide, and how do enzyme-assisted methods compare to chemical synthesis?

Methodological Answer:
this compound is synthesized via glucuronidation of the parent compound (Entacapone). Two primary approaches are:

  • Chemical Synthesis : Uses activated glucuronic acid donors (e.g., UDP-glucuronic acid) under controlled pH and temperature. Challenges include low regioselectivity and byproduct formation .
  • Enzyme-Assisted Synthesis : Leverages UDP-glucuronosyltransferase (UGT) enzymes, which improve regioselectivity and yield. For example, Luukkanen et al. demonstrated optimized conditions (pH 7.4, 37°C, NADPH regeneration system) for nitrocatechol glucuronidation, achieving >90% purity .
    Key Consideration : Enzyme stability and cost-effectiveness must be evaluated for scalability.

How is this compound characterized structurally, and what analytical techniques are critical for confirming regioselectivity?

Methodological Answer:
Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify glucuronide linkage (e.g., β-anomeric proton at δ 4.5–5.5 ppm) .
  • Mass Spectrometry (LC-MS/MS) : High-resolution MS (e.g., Q-TOF) to verify molecular ion ([M-H]⁻ at m/z 499.25) and fragmentation patterns .
  • Chromatographic Purity : Reverse-phase HPLC with UV detection (λ = 280 nm) to assess purity (>95%) and resolve isomers .

Advanced Research Questions

What metabolic interactions influence the stability of this compound in human plasma, and how can these be modeled experimentally?

Methodological Answer:
Glucuronide stability is affected by:

  • β-Glucuronidase Activity : Endogenous enzymes in plasma can hydrolyze the conjugate. Stability studies (e.g., spiking plasma with inhibitors like D-saccharic acid 1,4-lactone) are used to quantify degradation rates .
  • pH and Temperature : Accelerated stability testing (e.g., 40°C, pH 2–9) identifies degradation pathways. Li et al. validated LC-MS/MS methods to monitor hydrolysis products over 24 hours .
    Experimental Design : Use pooled human plasma with controlled storage conditions (-80°C vs. room temperature) and analyze time-dependent degradation kinetics.

How do conflicting data on this compound’s pharmacokinetic parameters arise, and what statistical approaches resolve these discrepancies?

Methodological Answer:
Data contradictions often stem from:

  • Inter-Subject Variability : Genetic polymorphisms in UGT enzymes (e.g., UGT1A9*3 allele) alter glucuronidation efficiency. Population pharmacokinetic models (NONMEM) can account for covariates like genotype and age .
  • Analytical Sensitivity : Discrepancies in LC-MS/MS quantification (e.g., ion suppression in biological matrices). Use stable isotope-labeled internal standards (e.g., Entacapone-d10) to improve accuracy .
    Resolution Strategy : Meta-analysis of pooled datasets with Bayesian hierarchical modeling to identify outlier studies and adjust for confounding variables .

What novel applications exist for this compound in targeted drug delivery, and what in vitro models validate its efficacy?

Methodological Answer:
Emerging applications include:

  • Prodrug Design : Glucuronide conjugation enhances water solubility for CNS-targeted delivery. In vitro blood-brain barrier (BBB) models (e.g., co-culture of endothelial cells and astrocytes) assess permeability .
  • Enzyme-Responsive Release : Tumor microenvironments overexpress β-glucuronidase. 3D spheroid models (e.g., HCT-116 colorectal cancer cells) demonstrate site-specific hydrolysis and cytotoxic activation .

Methodological Pitfalls and Solutions

Why do structural analogs of this compound exhibit divergent bioactivities, and how can QSAR models predict this?

Methodological Answer:
Divergence arises from:

  • Steric and Electronic Effects : Modifications in the catechol ring (e.g., methoxy vs. hydroxy groups) alter UGT binding affinity. Wagner et al. used molecular docking (AutoDock Vina) to correlate substituent effects with glucuronidation rates .
  • QSAR Modeling : 3D descriptors (e.g., polar surface area, logP) predict metabolic stability. Training datasets require high-quality kinetic parameters (e.g., Vmax, Km) from enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.